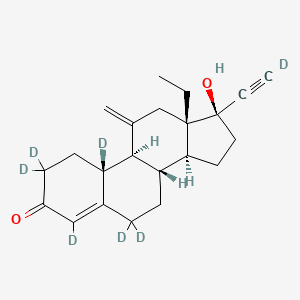

Etonogestrel-d7 (Major)

Description

Historical Context and Evolution of Isotopic Labeling in Pharmaceutical Sciences

The concept of isotopes—atoms of the same element with differing numbers of neutrons—was first introduced by Frederick Soddy in 1913. nih.gov However, their application in biological research began in earnest with the pioneering work of scientists like Rudolph Schoenheimer and David Rittenberg in the 1930s. nih.govnih.gov They utilized deuterium (B1214612), a stable isotope of hydrogen, to label fatty acids and trace their metabolic fate in mice, effectively demonstrating the dynamic state of body constituents. nih.gov This breakthrough marked the birth of isotope tracers as a fundamental tool in the life sciences. nih.gov

Initially, the development of isotopic labeling in pharmaceutical research was somewhat constrained by the limited availability and high cost of both stable isotopes and the mass spectrometers required for their detection. nih.goviaea.org The post-war era saw a surge in the use of radioactive isotopes, such as Carbon-14 and Tritium, which were more easily analyzed at the time. nih.gov However, concerns over radiation hazards limited their use, particularly in human studies. scitechnol.com

The latter half of the 20th century, especially from the 1970s onwards, witnessed a resurgence in the application of non-radioactive, stable isotopes. nih.govresearchgate.net This was driven by significant advancements in analytical technologies, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org These technological leaps provided the necessary sensitivity and accuracy to measure minute shifts in isotopic abundance within complex biological samples, making stable isotopes a safer and highly effective alternative for tracing the absorption, distribution, metabolism, and excretion (ADME) of drug compounds. scitechnol.comacs.orgmusechem.com Today, stable isotope labeling is an indispensable technique in drug discovery and development, from early-stage metabolic studies to clinical pharmacology. nih.govmusechem.com

Fundamental Principles and Research Significance of Stable Isotope Incorporation

Stable isotopes are naturally occurring, non-radioactive forms of elements. They possess the same number of protons and electrons as their more abundant counterparts but differ in the number of neutrons in their nucleus, resulting in a greater atomic mass. nih.govusgs.govisodetect.de This mass difference is the key property exploited in isotopic labeling. The process involves strategically replacing one or more atoms in a molecule with their heavier stable isotopes. creative-proteomics.com For instance, in deuteration, hydrogen atoms (¹H) are replaced with deuterium (²H or D).

The fundamental principle behind using isotopically labeled compounds in research is that they are chemically and functionally almost identical to their unlabeled analogues. nih.govcreative-proteomics.com This allows them to participate in biological processes—such as binding to receptors or being acted upon by enzymes—in the same manner as the parent compound. scitechnol.com However, their different mass makes them distinguishable by mass spectrometry. nih.gov This allows researchers to "trace" the path of the labeled molecule through a biological system, differentiating it from the endogenous, unlabeled molecules already present. silantes.com

The research significance of stable isotope incorporation is vast:

Metabolic Pathway Elucidation: By administering a labeled drug, researchers can track its transformation into various metabolites, providing a clear picture of its metabolic fate. scitechnol.comsilantes.com

Quantitative Analysis (Bioanalysis): Isotopically labeled compounds, particularly deuterated ones, serve as ideal internal standards for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comaptochem.com Because the labeled standard behaves nearly identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization, it can effectively correct for variations in the analytical process, leading to highly accurate and precise measurements of drug concentrations in biological fluids like plasma or urine. clearsynth.comaptochem.comnih.gov

Enhanced Structural and Sensitivity Studies: Isotope labeling can improve the resolution in structural analysis techniques like NMR and enhance detection sensitivity in mass spectrometry, allowing for the measurement of trace amounts of substances. silantes.com

Table 1: Common Stable Isotopes in Biomedical Research This interactive table summarizes the key properties of stable isotopes frequently used in pharmaceutical and biomedical studies. isodetect.decreative-proteomics.comimist.ma

| Isotope | Natural Abundance (%) | Characteristics & Applications |

|---|---|---|

| Deuterium (²H or D) | ~0.015% | Heavier isotope of hydrogen. Widely used for internal standards in mass spectrometry due to the prevalence of hydrogen in organic molecules and relatively lower cost. aptochem.com |

| Carbon-13 (¹³C) | ~1.1% | Heavier isotope of carbon. Ideal for labeling as it doesn't significantly alter the molecule's structure or properties. Used in metabolic flux analysis and NMR studies. scitechnol.comimist.ma |

| Nitrogen-15 (¹⁵N) | ~0.37% | Heavier isotope of nitrogen. Essential for studying protein and amino acid metabolism, as nitrogen is a key component of these molecules. nih.gov |

| Oxygen-18 (¹⁸O) | ~0.20% | Heavier isotope of oxygen. Used in metabolic studies, particularly those involving water and energy expenditure. nih.gov |

Overview of Etonogestrel (B1671717): A Key Progestin Analog

Etonogestrel is a synthetic steroid that functions as a progestin, meaning it mimics the effects of the natural hormone progesterone (B1679170). wikipedia.orgselleckchem.com It is a third-generation progestin, structurally derived from 19-nortestosterone. fda.govnih.gov Etonogestrel is the biologically active metabolite of desogestrel (B1670305), another synthetic progestin; after administration, desogestrel is rapidly converted in the body to etonogestrel. nih.govdrugbank.comdroracle.ai First patented in 1972 and introduced for medical use in 1998, etonogestrel is a key component in several forms of hormonal contraception. wikipedia.orggoogle.com

The primary mechanism of action for etonogestrel involves the suppression of ovulation. nih.govmims.com It achieves this by binding with high affinity to progesterone receptors in target organs like the hypothalamus and pituitary gland. drugbank.com This binding action ultimately inhibits the mid-cycle surge of luteinizing hormone (LH), a critical trigger for the release of an egg from the ovary. nih.govdrugbank.com Additionally, etonogestrel exerts secondary contraceptive effects by increasing the viscosity of the cervical mucus, which impedes sperm penetration, and by altering the lining of the uterus (endometrium) to make it less suitable for implantation. wikipedia.orgnih.govresearchgate.net

Table 2: Physicochemical Properties of Etonogestrel This interactive table outlines the key chemical and physical properties of the etonogestrel compound.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₂₂H₂₈O₂ | nih.gov |

| Molecular Weight | 324.46 g/mol | fda.gov |

| IUPAC Name | (8S,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | wikipedia.org |

| Bioavailability | ~100% (subdermal implant) | fda.govmims.com |

| Protein Binding | ≥98% (Primarily to albumin and sex hormone-binding globulin) | wikipedia.org |

| Metabolism | Hepatic (primarily by the CYP3A4 isoenzyme) | drugbank.commims.com |

| Elimination Half-life | Approximately 25-30 hours | drugbank.commims.com |

Rationale and Specific Research Applications of Etonogestrel-d7 (Major)

Etonogestrel-d7 (Major) is a stable isotope-labeled derivative of etonogestrel, where seven hydrogen atoms in the molecule have been replaced with deuterium atoms. evitachem.comscbt.com This modification does not alter its fundamental chemical behavior but increases its molecular weight. scbt.com The primary rationale for the synthesis and use of Etonogestrel-d7 is to serve as a high-fidelity internal standard in bioanalytical methods, particularly those employing mass spectrometry. aptochem.comevitachem.com

In quantitative research, especially in pharmacokinetic studies that measure how a drug is processed by the body over time, precision is paramount. scitechnol.com During the complex process of preparing a biological sample (like blood plasma) for analysis and injecting it into an LC-MS/MS system, variability can be introduced at multiple steps. aptochem.com An ideal internal standard co-elutes with the analyte and experiences the same variations in sample recovery and ionization efficiency. aptochem.comchromforum.org Because Etonogestrel-d7 is chemically almost identical to etonogestrel, it fulfills this role perfectly. researchgate.net By adding a known quantity of Etonogestrel-d7 to each sample, researchers can normalize the signal of the unlabeled etonogestrel, correcting for analytical inconsistencies and ensuring the accuracy of the final concentration measurement. clearsynth.comnih.gov

Specific research applications include:

Pharmacokinetic Studies: Etonogestrel-d7 is crucial for accurately quantifying etonogestrel concentrations in plasma samples from individuals using etonogestrel-releasing contraceptives. evitachem.comresearchgate.net This allows researchers to study the drug's absorption rate, distribution, and clearance with high confidence, and to understand variability in drug levels among individuals. researchgate.netnih.gov

High-Throughput Bioanalytical Method Development: Research has focused on developing and validating sensitive and robust LC-MS/MS methods for the simultaneous quantification of multiple synthetic progestins and endogenous steroids in human plasma. researchgate.neticr.ac.uk In a study developing a high-resolution LC-MS method to quantify 11 progestins, Etonogestrel-d7 was used as the internal standard for etonogestrel, enabling precise measurement down to the picogram-per-milliliter level from small plasma volumes. icr.ac.uk This type of research is vital for large-scale epidemiological studies investigating the effects of these hormones.

Table 3: Comparison of Etonogestrel and Etonogestrel-d7 (Major) This interactive table highlights the key difference between the parent compound and its deuterated analog used in research.

| Property | Etonogestrel | Etonogestrel-d7 (Major) |

|---|---|---|

| Molecular Formula | C₂₂H₂₈O₂ | C₂₂H₂₁D₇O₂ |

| Molecular Weight | 324.46 g/mol | 331.50 g/mol |

| Primary Use | Active pharmaceutical ingredient (Progestin) | Internal standard for quantitative analysis |

| Key Feature | Biologically active progestin | Increased mass for distinction in mass spectrometry |

Structure

3D Structure

Properties

Molecular Formula |

C22H28O2 |

|---|---|

Molecular Weight |

331.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-11-methylidene-1,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2D,6D2,7D2,12D,17D |

InChI Key |

GCKFUYQCUCGESZ-HETITVLCSA-N |

Isomeric SMILES |

[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC(=C)[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |

Canonical SMILES |

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Etonogestrel D7 Major

Precursor Selection and Chemical Synthesis Pathways for Deuterated Steroids

The synthesis of a deuterated steroid like Etonogestrel-d7 can be approached in two primary ways: by constructing the molecule from an already deuterated precursor or by introducing deuterium (B1214612) into the fully formed steroid skeleton through hydrogen-deuterium (H/D) exchange reactions. nih.gov The choice of precursor is critical and often begins with a commercially available steroid that possesses functional groups amenable to deuteration reactions.

General synthetic routes for etonogestrel (B1671717) provide a blueprint for where deuteration can be introduced. One established pathway involves the oxidation of the 18-methyl group of a gonane (B1236691) precursor to form a lactone, which is then converted into the characteristic 13β-ethyl group of etonogestrel through reactions like a Grignard reaction and a Wolff-Kishner reduction. google.comgoogle.com Another significant pathway utilizes a 20-yn-11-methylene-3-dithioacetal steroid derivative as a key intermediate, which serves as a direct precursor to the final etonogestrel structure. google.comgoogle.com Deuterium atoms can be incorporated into these precursors or intermediates before the final steps of the synthesis.

Alternatively, direct H/D exchange on the etonogestrel molecule or a late-stage intermediate is a viable strategy. nih.gov This approach is often more efficient but presents challenges in controlling the specific sites and the degree of deuterium incorporation. arkat-usa.org

Site-Specific Deuteration Strategies for Etonogestrel-d7 (Major)

Achieving site-specific deuteration on a complex, largely hydrocarbon steroid framework is a significant synthetic challenge due to the limited number of reactive functional groups. arkat-usa.org The strategy for producing Etonogestrel-d7 must employ highly selective reactions to install deuterium atoms at the desired seven positions.

Regioselectivity is key to ensuring the precise placement of deuterium labels. Several chemical methods can be employed to target specific positions on the steroid core:

α-Deuteration of Ketones: Protons on the carbon atoms adjacent (alpha) to a carbonyl group are acidic and can be exchanged for deuterium under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O). This is a common method for labeling positions near a ketone, such as those in the A-ring of etonogestrel. nih.gov

Reduction of Enones: The α,β-unsaturated ketone system in Ring A of steroid precursors is a prime target for deuteration. Catalytic reduction of the carbon-carbon double bond with deuterium gas (D₂) can introduce two deuterium atoms.

Thioketal Desulfurization: A ketone can be converted to a thioketal, which can then be treated with a deuterated reducing agent, such as deuterized Raney nickel, to replace the thioketal with two deuterium atoms. This method allows for exhaustive deuteration at a specific carbonyl position. arkat-usa.org

Directed Deuteration: Modern synthetic methods can utilize directing groups to achieve C-H activation and deuteration at remote, unactivated positions. For example, an N-allylsulfonyl moiety can be used to direct a radical-mediated hydrogen isotope exchange reaction to a specific site via a 1,5- or 1,6-hydrogen atom transfer, using D₂O as the deuterium source. nih.gov

The incorporation of deuterium can be achieved through various catalytic and non-catalytic methods, each with distinct advantages regarding selectivity and reaction conditions.

Catalytic Approaches:

Heterogeneous Catalysis: Metal catalysts such as platinum, palladium, or Raney nickel are widely used to facilitate the addition of deuterium gas (D₂) across double bonds or to promote H/D exchange reactions. arkat-usa.orgacs.org For instance, catalytic deuteration can reduce a C=C bond while adding two deuterium atoms.

Homogeneous Catalysis: Soluble catalysts, often based on transition metals like iridium or ruthenium, can offer higher selectivity and milder reaction conditions for H/D exchange reactions. nih.govnih.gov

Biocatalysis: Enzymes, such as 3-ketosteroid-Δ1-dehydrogenases, can catalyze the stereospecific introduction of deuterium into the steroid nucleus, offering unparalleled enantioselectivity. mdpi.com

Non-Catalytic Approaches:

Acid/Base-Mediated Exchange: This is one of the most direct methods, involving the treatment of the steroid with a strong acid or base in the presence of a deuterated solvent (e.g., D₂O, CD₃OD). This is particularly effective for exchanging protons alpha to carbonyl groups. nih.gov

Deuteride Reducing Agents: Reagents like sodium borodeuteride (NaBD₄) are used to reduce carbonyl groups (ketones, aldehydes), thereby introducing a single deuterium atom at the carbonyl carbon with high specificity. nih.govresearchgate.net

| Deuteration Method | Typical Reagents/Catalysts | Deuterium Source | Target Site | Notes |

| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | D₂ (gas) | C=C double bonds | Can lack regioselectivity with multiple double bonds arkat-usa.org |

| Metal-Catalyzed H/D Exchange | Iridium, Ruthenium complexes | D₂O, CD₃OD | Activated C-H bonds | Often requires elevated temperatures nih.gov |

| Acid/Base-Mediated Exchange | HCOOH, NaOH | D₂O, CD₃OD | Protons α to carbonyls | A direct and common method nih.gov |

| Reduction with Deuteride | Sodium Borodeuteride (NaBD₄) | NaBD₄ | Carbonyl groups | Highly specific for ketones/aldehydes researchgate.net |

| Enzymatic Deuteration | 3-Ketosteroid Dehydrogenase | D₂O | Steroid Ring A (C1, C2) | Offers high stereospecificity mdpi.com |

Advanced Purification Protocols for Etonogestrel-d7 (Major)

Following synthesis, the crude product is a mixture containing the desired Etonogestrel-d7, partially deuterated isotopologues (e.g., d1-d6), unreacted starting material, and other reaction byproducts. Achieving high chemical and isotopic purity (typically >98%) is essential for its use as an analytical standard. This necessitates the use of advanced purification techniques.

Chromatography is the cornerstone of purification for isotopically labeled steroids.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is the primary technique for purifying steroids. dshs-koeln.denih.gov A C18 (octadecylsilyl) column is most commonly used, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient elution system, typically using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), allows for the fine separation of closely related steroid structures. nih.govnih.gov

Ultra-High Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm), providing significantly higher resolution, speed, and sensitivity compared to traditional HPLC. dshs-koeln.de This enhanced resolving power is crucial for separating the target deuterated compound from impurities with very similar structures. UPLC-MS/MS methods have been specifically developed for the analysis of etonogestrel and its deuterated standard, Etonogestrel-d7. nih.govnih.gov

Preparative Liquid Chromatography (Prep-LC): This is a scaled-up version of analytical HPLC, designed to handle larger quantities of material. It operates on the same principles but uses wider columns and higher flow rates to isolate milligram-to-gram quantities of the purified compound required for reference standards.

Solid-Phase Extraction (SPE): SPE is often employed as an initial clean-up step before HPLC. It is used to remove major impurities and concentrate the analyte from the reaction mixture, thereby improving the efficiency and longevity of the subsequent HPLC purification. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Primary Use |

| RP-HPLC | C18 (ODS) | Acetonitrile/Water Gradient | Primary purification of steroids nih.gov |

| UPLC | C18 BEH (sub-2µm) | Acetonitrile/Water Gradient with 0.1% Formic Acid | High-resolution analysis and purity checks nih.gov |

| SPE | Polymer-based (e.g., Retain PEP) | Methanol, Acetonitrile | Sample pre-concentration and cleanup nih.gov |

Crystallization serves as a powerful final step for purification. After chromatographic isolation, inducing the compound to crystallize from a supersaturated solution can effectively remove trace amorphous impurities, leading to a product with very high purity. The crystallization kinetics of etonogestrel can be slow and are highly dependent on factors such as solvent, temperature, and concentration. researchgate.netresearchgate.net While challenging, successful crystallization yields a stable, solid material that is ideal for use as a certified reference standard.

Structural Elucidation and Isotopic Purity Assessment of Etonogestrel-d7 (Major)

The definitive identification and characterization of Etonogestrel-d7 (Major) rely on a combination of advanced spectroscopic and spectrometric techniques. These methods are essential for confirming the precise location of the deuterium atoms within the molecular structure and for determining the isotopic purity of the synthesized compound.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in elucidating the structure of Etonogestrel-d7 and confirming the positions of deuterium labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the location of deuterium atoms in a molecule. In ¹H NMR spectroscopy, the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal from the spectrum, as deuterium resonates at a different frequency. By comparing the ¹H NMR spectrum of Etonogestrel with that of Etonogestrel-d7, the specific sites of deuteration can be unequivocally identified. For Etonogestrel-d7, the absence of signals corresponding to the protons at specific positions confirms the success and location of the deuterium labeling.

Furthermore, ²H NMR (Deuterium NMR) spectroscopy can be employed to directly observe the deuterium nuclei. wikipedia.org The resulting spectrum would show signals corresponding to each of the seven deuterium atoms, with their chemical shifts providing further confirmation of their locations within the steroid framework. wikipedia.org The integration of these signals can also offer a quantitative measure of the deuterium incorporation at each site.

Mass spectrometry (MS) is an indispensable technique for confirming the molecular formula and assessing the isotopic purity of Etonogestrel-d7. High-resolution mass spectrometry (HRMS) is particularly crucial for this purpose.

The molecular formula of Etonogestrel-d7 is C22H21D7O2. rsc.orgresearchgate.net This is confirmed by HRMS, which can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the differentiation between ions with the same nominal mass but different elemental compositions. The expected monoisotopic mass of the protonated molecule [M+H]⁺ of Etonogestrel-d7 can be precisely calculated and compared with the experimentally measured value to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is employed to further confirm the identity of the compound and is particularly useful in quantitative analyses where Etonogestrel-d7 is used as an internal standard. nih.gov In a typical MS/MS experiment, the precursor ion (the protonated molecule) is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern is characteristic of the molecule's structure. For Etonogestrel-d7, specific precursor-to-product ion transitions are monitored.

The table below summarizes the key mass spectrometry data for Etonogestrel and its deuterated analog, Etonogestrel-d7, as used in quantitative bioanalytical methods. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Etonogestrel | 325.2 | 257.2 |

| Etonogestrel-d7 | 332.2 | 263.2 |

The assessment of isotopic purity is a critical quality control step. This is achieved by analyzing the distribution of isotopologues in the mass spectrum. rsc.org An isotopically pure sample of Etonogestrel-d7 would ideally show a single major peak corresponding to the molecule with seven deuterium atoms. However, in practice, minor peaks corresponding to molecules with fewer than seven deuterium atoms (d0 to d6) may be present due to incomplete deuteration during synthesis. The relative intensities of these peaks are used to calculate the isotopic purity of the sample. High-resolution mass spectrometry is essential to resolve these closely spaced isotopic peaks and accurately determine their relative abundances. rsc.org

The molecular weight of Etonogestrel-d7 is approximately 331.5 g/mol , which is consistent with the incorporation of seven deuterium atoms in the Etonogestrel structure (molecular weight approx. 324.46 g/mol ). rsc.orgsymeres.com

State of the Art Analytical Methodologies for Etonogestrel D7 Major Quantification and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the determination of Etonogestrel (B1671717) and its deuterated internal standard, Etonogestrel-d7, in various biological matrices, particularly human plasma. nih.govnih.gov This methodology offers superior sensitivity and specificity compared to other techniques like HPLC or GC-MS, often allowing for quantification in the low pg/mL range without the need for chemical derivatization. nih.govnih.gov The development of robust LC-MS/MS assays involves meticulous optimization of sample extraction, chromatographic separation, and mass spectrometric detection.

Effective sample preparation is a critical step to remove endogenous interferences from biological matrices like plasma and serum, thereby improving the accuracy and reliability of the assay. thermofisher.com The two most common techniques employed for the extraction of Etonogestrel and Etonogestrel-d7 are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). scispace.comresearchgate.net

SPE is a highly efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com For Etonogestrel-d7, SPE protocols are designed to isolate the analyte from complex matrices like plasma with high recovery and minimal matrix effects. scispace.com

A common approach involves using polymeric reversed-phase cartridges, which retain the analyte of interest while allowing polar interferences to be washed away. nih.govscispace.com One validated method utilizes HyperSep™ Retain PEP cartridges for the simultaneous extraction of Etonogestrel and its deuterated internal standard from human plasma. nih.govscispace.com The protocol involves conditioning the cartridge, loading the plasma sample, washing away interferences, and finally eluting the analyte with an organic solvent. scispace.com

Table 1: Example of an SPE Protocol for Etonogestrel-d7 from Human Plasma

| Step | Procedure | Reagents/Solvents | Purpose |

| Pre-treatment | An aliquot of plasma (e.g., 400 µL) is mixed with the internal standard solution (Etonogestrel-d7). | Etonogestrel-d7 solution | To ensure accurate quantification by accounting for procedural losses. |

| Conditioning | The SPE cartridge (e.g., HyperSep™ Retain PEP, 30 mg, 1 mL) is conditioned. scispace.com | 1.0 mL Methanol (B129727), followed by 1.0 mL Water. scispace.com | To activate the sorbent and ensure proper retention of the analyte. sigmaaldrich.com |

| Sample Loading | The pre-treated plasma sample is loaded onto the conditioned cartridge. scispace.com | Plasma sample | The analyte and internal standard are adsorbed onto the SPE sorbent. thermofisher.com |

| Washing | The cartridge is washed sequentially to remove endogenous matrix components. scispace.com | 1.0 mL n-hexane, 1.0 mL water, 1.0 mL of 10% methanol in water. scispace.com | To selectively remove interfering substances while the analyte remains bound. |

| Drying | The cartridge is dried under nitrogen. scispace.com | Nitrogen gas | To remove residual washing solvents before elution. |

| Elution | The analyte and internal standard are eluted from the cartridge. scispace.com | 0.5 mL of acetonitrile (B52724). scispace.com | To recover the purified and concentrated analyte for LC-MS/MS analysis. |

LLE is another widely used technique for the extraction of Etonogestrel and Etonogestrel-d7 from biological samples. researchgate.netnih.gov It operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. inl.gov LLE is often considered a simpler and more cost-effective method compared to SPE. researchgate.net

For Etonogestrel, a non-polar steroid, extraction is typically performed using a water-immiscible organic solvent. nih.gov Dichloromethane has been successfully used to extract Etonogestrel from serum with an isolation efficiency greater than 83%. nih.gov The process involves vortexing the sample with the extraction solvent, followed by centrifugation to separate the phases. The organic layer containing the analyte is then collected, evaporated to dryness, and reconstituted in a suitable solvent for injection into the LC-MS/MS system. nih.gov The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase or by adding salt to decrease analyte solubility in the aqueous layer, a phenomenon known as "salting out". elementlabsolutions.com

Chromatographic separation is essential for isolating Etonogestrel-d7 from co-extracted endogenous compounds and potential isomers before detection by the mass spectrometer. innovareacademics.in Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) systems are universally employed for this purpose. nih.govnih.gov

The separation is most commonly achieved using reversed-phase chromatography. sielc.com C18 and cyano-based columns are frequently reported in the literature for the analysis of Etonogestrel. nih.govnih.govijrpr.com A key goal is to achieve a short analysis time while maintaining sufficient resolution to prevent ion suppression from matrix components, which can adversely affect sensitivity and reproducibility. nih.govinnovareacademics.in Gradient elution, where the mobile phase composition is changed over time, is often used to optimize the separation and reduce the run time. nih.gov

Table 2: Examples of Chromatographic Conditions for Etonogestrel Analysis

| Parameter | Condition 1 | Condition 2 |

| Chromatography System | UPLC | UPLC |

| Column | Acquity UPLC HSS Cyano, 100 Å (50 × 2.1 mm, 1.8 μm). nih.gov | C18 BEH (particle size and dimensions not specified). nih.gov |

| Mobile Phase | Gradient of acetonitrile and 2.0 mM ammonium (B1175870) trifluoroacetate. nih.gov | Gradient of water and acetonitrile, both with 0.1% formic acid. nih.gov |

| Flow Rate | 0.250 mL/min. nih.gov | Not specified |

| Column Temperature | 40°C. nih.gov | Not specified |

| Run Time | 2.7 min. scispace.com | 5.5 min. nih.gov |

Tandem mass spectrometry, typically performed on a triple quadrupole instrument, provides the high degree of selectivity required for bioanalytical assays. nih.gov The electrospray ionization (ESI) source is operated in positive ionization mode to generate protonated precursor ions [M+H]⁺ for Etonogestrel and Etonogestrel-d7. nih.govinnovareacademics.in

The most specific and sensitive detection mode for quantification is Multiple Reaction Monitoring (MRM). forensicrti.org In this mode, the first quadrupole (Q1) is set to select the precursor ion of the analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, high-abundance product ion. forensicrti.org This precursor-to-product ion transition is highly specific to the analyte's chemical structure.

For Etonogestrel-d7, the protonated precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 332.2. nih.govscispace.com Upon fragmentation, a stable and abundant product ion is observed at m/z 263.2. nih.govscispace.com Therefore, the specific MRM transition monitored for the quantification of Etonogestrel-d7 is m/z 332.2 → 263.2. nih.govscispace.com Monitoring this unique mass transition allows the instrument to selectively detect Etonogestrel-d7 even in the presence of other compounds, ensuring highly accurate and precise quantification of the unlabeled drug in complex biological samples. forensicrti.org

Mass Spectrometric Detection Modes and Parameters

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is critical for converting the analyte into gas-phase ions suitable for mass spectrometric analysis. For Etonogestrel, a compound of medium polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable methods.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly effective for polar and moderately polar molecules. It is the most commonly reported method for the analysis of Etonogestrel in biological fluids. nih.govinnovareacademics.innih.gov The process typically involves operating the ESI source in the positive ionization mode. nih.govnih.govresearchgate.net In this mode, the analyte molecule accepts a proton to form a protonated molecule, [M+H]⁺. researchgate.net The use of a slightly acidic mobile phase, such as one containing 0.1% formic acid, can facilitate this protonation, enhancing the signal and improving sensitivity. nih.govresearchgate.net For Etonogestrel (ENG) and its deuterated standard Etonogestrel-d7 (ENG-d7), the observed protonated precursor ions are typically at m/z 325.2 and m/z 332.2, respectively. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method well-suited for thermally stable compounds with low to medium polarity that may not ionize efficiently by ESI. wikipedia.orgencyclopedia.pub The technique involves vaporizing the sample and solvent, which are then ionized by corona discharge. creative-proteomics.com The solvent vapor acts as a reagent gas, transferring protons to the analyte molecules to form [M+H]⁺ ions. encyclopedia.pub APCI can be particularly useful for less polar compounds and is less susceptible to matrix effects compared to ESI. wikipedia.org It represents a strong alternative for Etonogestrel analysis, especially when dealing with complex biological matrices.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard resolution instruments by providing highly accurate mass measurements. This capability enhances compound identification and selectivity.

Targeted Selected Ion Monitoring (tSIM) Approaches

Targeted Selected Ion Monitoring (tSIM) is a high-resolution acquisition mode that focuses the mass spectrometer on a narrow mass range around a specific ion of interest. nih.govhelsinki.fi This approach dramatically increases the signal-to-noise ratio and improves the sensitivity and precision of quantification for low-abundance analytes. nih.govmdpi.com Instead of scanning a wide mass range, the instrument spends more time detecting the target ion, leading to a better-defined chromatographic peak and a lower limit of quantification. uniupo.it While many reported methods for Etonogestrel use tandem mass spectrometry with Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), the principle is analogous. nih.govnih.gov In these methods, specific precursor-to-product ion transitions are monitored (e.g., for ENG-d7, m/z 332.2 → 263.2). nih.gov A tSIM experiment on an HRMS instrument would similarly target the high-resolution mass of the ENG-d7 precursor ion (m/z 332.2) to achieve high sensitivity and selectivity. nih.gov

Full Scan (FS) Mode for Qualitative Analysis of Related Compounds

In contrast to targeted modes, Full Scan (FS) mode acquires data across a wide mass range, detecting all ions present within that window. nih.gov This makes FS mode an invaluable tool for the qualitative analysis of unknown compounds, such as metabolites or degradation products of Etonogestrel. researchgate.net By comparing the full scan spectra of a stressed sample to a control, new peaks corresponding to related substances can be identified. The high mass accuracy of HRMS in FS mode allows for the determination of the elemental composition of these unknown compounds, providing crucial information for their structural elucidation. researchgate.net This untargeted approach is essential for comprehensive profiling and impurity identification in drug development and stability studies.

Validation of Bioanalytical Methods for Etonogestrel-d7 (Major)

The validation of bioanalytical methods is a regulatory requirement to ensure the reliability, reproducibility, and accuracy of quantitative data from biological samples. nih.govnih.goveuropa.eu

Assessment of Linearity and Calibration Curve Establishment

Linearity demonstrates the direct proportionality between the instrument response and the concentration of the analyte over a specific range. nih.gov For Etonogestrel quantification, calibration curves are typically constructed by plotting the peak area ratio of the analyte to its internal standard (Etonogestrel-d7) against the nominal concentration. A linear regression analysis, often with a weighting factor such as 1/x² to ensure accuracy at the lower end of the curve, is applied. nih.gov Research studies consistently report excellent linearity for Etonogestrel assays, with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.net

Table 1: Reported Linearity for Etonogestrel Bioanalytical Methods

| Analyte | Linear Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| Etonogestrel | 10.00–2500 pg/mL | ≥0.9996 | nih.govnih.gov |

| Etonogestrel | 20–10,000 pg/mL | Not Specified | nih.gov |

| Etonogestrel | 50–2000 pg/mL | Not Specified | nih.gov |

| Etonogestrel | 3–18 µg/mL | 0.9991 | researchgate.net |

Determination of Sensitivity (LLOQ, LOD) and Dynamic Range

Method sensitivity is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov The dynamic range of the assay is defined by the LLOQ at the low end and the Upper Limit of Quantification (ULOQ) at the high end. nih.gov For Etonogestrel, highly sensitive methods have been developed with LLOQs in the low picogram per milliliter (pg/mL) range, which is necessary for pharmacokinetic studies. nih.govnih.gov

Table 2: Reported Sensitivity for Etonogestrel Bioanalytical Methods

| Parameter | Value | Matrix | Source |

|---|---|---|---|

| LLOQ | 10.0 pg/mL | Human Plasma | nih.gov |

| LOD | 2.5 pg/mL | Human Plasma | nih.gov |

| LLOQ | 20.0 pg/mL | K₂EDTA Plasma | nih.gov |

| LLOQ | 50 pg/mL | Serum | nih.gov |

| LOD | 25 pg/mL | Serum | nih.gov |

Evaluation of Precision, Accuracy, and Reproducibility

The validation of an analytical method is crucial to ensure the reliability and consistency of results. jddtonline.info For Etonogestrel-d7 (Major), when used in the quantification of etonogestrel, the precision and accuracy of the method are rigorously evaluated. Precision refers to the closeness of agreement between a series of measurements from the same homogeneous sample, while accuracy denotes the closeness of the test results to the true value. jddtonline.info

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, precision is typically assessed at two levels: intra-assay (repeatability) and inter-assay (intermediate precision). nih.gov Intra-assay precision is determined by analyzing replicate samples within the same analytical run, whereas inter-assay precision is assessed across different runs on separate days. nih.gov Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration. innovareacademics.in

Studies validating LC-MS/MS assays for etonogestrel using a deuterated internal standard like Etonogestrel-d7 demonstrate high levels of precision and accuracy, meeting the stringent acceptance criteria set by regulatory bodies such as the Food and Drug Administration (FDA). nih.govinnovareacademics.in For instance, one validation study reported intraday and inter-day accuracy deviation values within 100±15% for low, middle, and high-quality control levels. innovareacademics.in Another multiplexed assay for several progestins, including etonogestrel, showed excellent precision and accuracy. nih.gov

The results from these validation studies confirm that analytical methods employing Etonogestrel-d7 are both precise and accurate for the quantification of etonogestrel in biological matrices. nih.govinnovareacademics.in

Table 1: Summary of Precision and Accuracy Data for Etonogestrel Quantification using a Deuterated Internal Standard This table is interactive. You can sort and filter the data by clicking on the headers.

| Parameter | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Intra-Assay Accuracy (% Deviation) | Inter-Assay Accuracy (% Deviation) | Source |

|---|---|---|---|---|---|---|

| Etonogestrel | LQC, MQC, HQC | 3.48 - 9.60 | 2.95 - 12.6 | 0.55 - 5.55 | -1.55 - 5.60 | nih.gov |

| Etonogestrel | LLOQ, LQC, MQC, HQC | Not explicitly stated as %CV, but results showed "good precision" | Not explicitly stated as %CV, but results showed "good precision" | Within ±20% (LLOQ), Within ±15% (LQC, MQC, HQC) | Within ±20% (LLOQ), Within ±15% (LQC, MQC, HQC) | innovareacademics.in |

LQC = Low-Quality Control, MQC = Medium-Quality Control, HQC = High-Quality Control, LLOQ = Lower Limit of Quantification, %CV = Percent Coefficient of Variation.

Analysis of Matrix Effects and Recovery in Complex Samples

When analyzing samples from complex biological sources like plasma or serum, endogenous components can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. medipharmsai.com This can lead to ion suppression or enhancement, potentially compromising the accuracy of quantification. medipharmsai.com Therefore, evaluating matrix effects and the efficiency of the extraction process (recovery) is a critical part of method validation. nih.gov

The recovery of an analyte is the percentage of the total amount of the analyte that is successfully extracted from the sample matrix. innovareacademics.in In methods using Etonogestrel-d7, the recovery of both the analyte (etonogestrel) and the internal standard are assessed to ensure the extraction process is efficient and reproducible. innovareacademics.in Studies have shown high and consistent recovery for both etonogestrel and its deuterated internal standard from human plasma. innovareacademics.innih.gov

A key advantage of using a stable isotope-labeled internal standard like Etonogestrel-d7 is its ability to compensate for matrix effects. cdc.govclearsynth.com Since Etonogestrel-d7 is structurally and chemically almost identical to etonogestrel, it is affected by matrix components in a nearly identical manner. cdc.gov Consequently, while absolute signal suppression might occur, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification. nih.govcdc.gov Research has confirmed that while ion suppression can be observed for etonogestrel in plasma extracts, the use of a deuterated internal standard effectively mitigates the relative matrix effects. nih.gov

Table 2: Extraction Recovery of Etonogestrel and Etonogestrel-d7 from Human Plasma This table is interactive. You can sort and filter the data by clicking on the headers.

| Analyte | Mean Overall Recovery (%) | Precision Range (%CV) | Source |

|---|---|---|---|

| Etonogestrel | 98.8 | 0.75 - 4.31 | innovareacademics.in |

| Etonogestrel-d6 (IS) | 99.2 | 1.58 - 2.10 | innovareacademics.in |

| Etonogestrel/Etonogestrel-d7 | 95.7 - 104.6 (Ratio) | Not Specified | nih.gov |

| Etonogestrel | 87 (Average) | Not Specified | nih.gov |

IS = Internal Standard

Role of Etonogestrel-d7 (Major) as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. sigmaaldrich.com Etonogestrel-d7 serves as an ideal internal standard (IS) for the quantification of etonogestrel using this technique. nih.gov

The utility of Etonogestrel-d7 as an IS stems from several key properties:

Chemical and Physical Equivalence: Being a deuterated analog, Etonogestrel-d7 is chemically identical to etonogestrel. This ensures that it behaves identically during all stages of sample preparation, including extraction, derivatization (if any), and chromatographic separation. clearsynth.com

Correction for Sample Loss: Any physical loss of the analyte during sample processing will be accompanied by a proportional loss of the Etonogestrel-d7 internal standard. cdc.gov

Compensation for Matrix Effects: As discussed in section 3.3.4, Etonogestrel-d7 co-elutes with etonogestrel and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. nih.govcdc.gov

Mass-Based Distinction: Despite its chemical similarity, the deuterium (B1214612) atoms give Etonogestrel-d7 a higher mass than the unlabeled etonogestrel. nih.gov This mass difference allows the mass spectrometer to detect and differentiate the analyte and the internal standard simultaneously. nih.gov

By measuring the peak area ratio of the endogenous etonogestrel to the added Etonogestrel-d7, the method corrects for variations in sample recovery and matrix effects. cdc.govclearsynth.com This ratio is directly proportional to the concentration of etonogestrel in the original sample, leading to a highly robust, reliable, and accurate measurement. sigmaaldrich.comresearchgate.net The use of a stable isotope-labeled internal standard like Etonogestrel-d7 is a cornerstone of modern, high-sensitivity bioanalytical LC-MS/MS methods for steroid hormones. sigmaaldrich.comnih.gov

In Vitro and in Vivo Metabolic Research with Etonogestrel D7 Major

Elucidation of Metabolic Pathways and Transformations

The metabolism of etonogestrel (B1671717) is a complex process involving multiple enzymatic reactions that transform the parent compound into various metabolites. These transformations are categorized into Phase I and Phase II reactions, which ultimately facilitate the elimination of the drug from the body. longdom.org

Identification of Phase I and Phase II Metabolites of Etonogestrel

Etonogestrel undergoes extensive metabolism, primarily in the liver. drugbank.comnih.gov Phase I metabolism involves the introduction or unmasking of functional groups through reactions like hydroxylation. longdom.orgdrugbank.com Following Phase I, the metabolites often undergo Phase II metabolism, which involves conjugation reactions such as sulfation and glucuronidation, to increase their water solubility and facilitate excretion. longdom.orgdrugbank.comfrontiersin.org The primary route of elimination for etonogestrel and its metabolites is through urine and, to a lesser extent, feces. drugbank.comwho.intfda.gov The biological activity of the metabolites of etonogestrel is not yet fully understood. fda.govwikipedia.org

Investigation of Metabolic Enzymes Involved (e.g., Cytochrome P450 3A4)

The primary enzyme responsible for the metabolism of etonogestrel is Cytochrome P450 3A4 (CYP3A4), a key enzyme in the liver. drugbank.comnih.govwikipedia.org In vitro studies using liver microsomes have confirmed the role of CYP3A4 in the metabolic pathways of etonogestrel. fda.gov CYP3A4 is involved in the metabolism of a vast number of drugs, and its activity can be influenced by various substances. nih.gov Inducers of CYP3A4 can increase the metabolism of etonogestrel, while inhibitors can decrease its clearance, potentially leading to higher plasma concentrations. nih.govmedscape.com

Comparative Metabolism Studies Across Different Biological Systems (e.g., Microsomes, Hepatocytes)

Metabolic studies of etonogestrel have been conducted in various in vitro systems, including liver microsomes and hepatocytes, to predict its in vivo behavior. fda.govresearchgate.netpharmaron.com Hepatocytes are considered a more complete system as they contain the full complement of metabolic enzymes and cofactors at physiological levels. researchgate.net However, microsomes are a valuable tool for high-throughput screening to identify the primary routes of metabolism, particularly for compounds metabolized by CYP enzymes. pharmaron.comnih.gov Comparative studies have shown that for compounds primarily metabolized by CYPs, the intrinsic clearance values are often comparable between microsomes and hepatocytes. nih.gov However, for compounds that also undergo metabolism by other pathways, such as UGTs, hepatocytes may show a faster clearance rate. nih.gov The choice between these systems depends on the specific research question, with hepatocytes providing a more comprehensive metabolic profile and microsomes offering a more targeted view of CYP-mediated metabolism. researchgate.netpharmaron.comnih.gov

Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Etonogestrel Metabolism

The strategic replacement of hydrogen with deuterium in a drug molecule, as in Etonogestrel-d7, can significantly alter its metabolic rate due to the kinetic isotope effect (KIE). wikipedia.orgportico.org This phenomenon is a powerful tool for elucidating reaction mechanisms and can be used to enhance a drug's pharmacokinetic properties. tandfonline.com

Theory and Measurement of Primary and Secondary Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This effect arises from the difference in zero-point vibrational energy between bonds involving the lighter isotope (e.g., C-H) and the heavier isotope (e.g., C-D). google.com A stronger C-D bond requires more energy to break, leading to a slower reaction rate when this bond cleavage is part of the rate-determining step. portico.org

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.orggoogle.comnih.gov A kH/kD ratio greater than 2 is generally considered a primary KIE. portico.org

Secondary KIEs occur when the isotopic substitution is remote from the site of bond cleavage. wikipedia.orggoogle.comepfl.ch These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1), providing information about changes in hybridization at a particular atom during the transition state. epfl.chprinceton.edu

The measurement of KIEs can be performed using various techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, often through internal competition experiments. nih.gov

Mechanistic Insights into Rate-Limiting Steps of Biotransformation

By measuring the KIE in the metabolism of Etonogestrel-d7, researchers can gain valuable insights into the rate-limiting steps of its biotransformation. portico.orgresearchgate.net If a significant primary KIE is observed, it indicates that the cleavage of a C-D bond is the slowest step in the metabolic pathway. This information is crucial for understanding the mechanism of action of the metabolic enzymes involved, such as CYP3A4. researchgate.net Deuteration at metabolically vulnerable positions can slow down metabolism, potentially leading to a longer half-life and altered pharmacokinetic profile of the drug. wikipedia.orgtandfonline.com This approach has been successfully applied in the development of other deuterated drugs. tandfonline.comunam.mx

Impact of Deuteration on Metabolic Stability and Clearance Rates

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic profile of a drug. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone of medicinal chemistry and drug development. nih.gov The C-D bond is stronger than the C-H bond, requiring more energy to break. portico.org Consequently, metabolic reactions that involve the cleavage of a carbon-hydrogen bond as the rate-limiting step can be slowed down when deuterium is present at that position. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated Compounds in Human Liver Microsomes (HLM)

| Compound | Deuterated Analog | In Vitro t½ (min) - Non-Deuterated | In Vitro t½ (min) - Deuterated | Fold Increase in t½ | Reference |

| Ivacaftor (B1684365) | CTP-656 (d9-ivacaftor) | 5.5 | 8.1 | 1.47 | scispace.com |

| Nirmatrelvir (B3392351) | Deuterated Nirmatrelvir | 40.2 | 117.3 | 2.92 | acs.org |

| JQ1 | (+)-JQ1-D (trideuterated) | Not specified | Not specified (1.8-fold longer half-life) | 1.8 | acs.org |

| Indiplon | N-CD3 analog | Not specified | Not specified (20% increase in HLM) | 1.2 | juniperpublishers.com |

| This table presents data from studies on various deuterated compounds to illustrate the potential impact of deuteration on in vitro metabolic stability. Specific data for Etonogestrel-d7 is not available. |

The data in Table 1 demonstrates that deuteration can lead to a notable increase in the in vitro half-life of a compound. For example, the deuteration of nirmatrelvir resulted in an almost three-fold increase in its half-life in human liver microsomes. acs.org Similarly, a deuterated analog of ivacaftor showed a 47% increase in its in vitro half-life. scispace.com These examples underscore the potential for deuteration to enhance metabolic stability.

The in vivo clearance of a drug is a critical pharmacokinetic parameter, and the reduction in metabolic rate due to deuteration can lead to lower clearance values.

Table 2: Illustrative In Vivo Clearance Data for Deuterated vs. Non-Deuterated Compounds

| Compound | Deuterated Analog | Species | In Vivo Clearance (Non-Deuterated) | In Vivo Clearance (Deuterated) | Fold Decrease in Clearance | Reference |

| ML-337 | Deuterated methoxy (B1213986) compound | Rat | Not specified | Slower plasma clearance | Not quantified | juniperpublishers.com |

| GDC-0834 analog (16) | Deuterated analog (17) | Rat | 5.2 mL/min/kg (plasma clearance) | 2.9 mL/min/kg (plasma clearance) | 1.79 | nih.gov |

| This table provides examples of how deuteration can affect in vivo clearance in animal models. Specific in vivo clearance data for Etonogestrel-d7 is not available. |

As shown in Table 2, in vivo studies in rats with a deuterated analog of GDC-0834 demonstrated a significant decrease in plasma clearance compared to the non-deuterated parent compound. nih.gov These findings support the principle that enhanced in vitro metabolic stability due to deuteration can translate to reduced clearance in a living system.

In Vitro-In Vivo Extrapolation (IVIVE) Modeling for Deuterated Analogs

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used in drug development to predict the in vivo pharmacokinetic properties of a compound from in vitro data. wuxiapptec.comnih.gov This predictive capability is particularly valuable in the early stages of drug discovery, as it can help to prioritize candidate compounds and reduce the need for extensive animal testing. wuxiapptec.com

Predictive Capabilities for Metabolic Clearance

A primary application of IVIVE is the prediction of in vivo hepatic metabolic clearance from in vitro metabolic stability data, typically generated using human liver microsomes or hepatocytes. wuxiapptec.com The process involves scaling the in vitro intrinsic clearance (CLint) values to predict the in vivo hepatic clearance. nih.gov

The accuracy of IVIVE predictions can be influenced by several factors, including the quality of the in vitro data, the physiological parameters used for scaling, and the specific properties of the drug molecule. nih.gov Studies have shown that for many compounds, IVIVE can provide reasonably accurate predictions of human clearance, often within a two- to three-fold error range. nih.govresearchgate.net

For deuterated analogs, IVIVE models can be used to predict how the altered in vitro metabolic stability will translate to in vivo clearance. By inputting the in vitro clearance data for both the deuterated and non-deuterated compounds, it is possible to forecast the potential reduction in in vivo clearance and the resulting impact on the pharmacokinetic profile. However, the predictive accuracy for deuterated compounds can be complicated by factors such as metabolic switching, which may not be fully captured by simple in vitro systems. nih.gov

Table 3: Illustrative Predictive Accuracy of IVIVE for Human Clearance

| In Vitro System | Number of Compounds | Prediction Accuracy (within 2-fold of observed) | Prediction Accuracy (within 3-fold of observed) | Reference |

| Human Liver Microsomes | 22 | Not specified | 2-3 fold under-prediction observed | researchgate.net |

| Simcyp Simulator (IVIVE) | 15 | 93% (14 out of 15) | Not specified | nih.gov |

| This table illustrates the general predictive accuracy of IVIVE for human clearance based on studies of various drugs. Specific IVIVE prediction data for Etonogestrel-d7 is not available. |

Bridging In Vitro Data to In Vivo Metabolic Profiles

IVIVE serves as a critical bridge between laboratory experiments and clinical outcomes. By integrating in vitro metabolic data into physiologically based pharmacokinetic (PBPK) models, researchers can simulate the complete in vivo concentration-time profile of a drug. mdpi.com

For a deuterated compound like Etonogestrel-d7, this process would involve:

In Vitro Metabolism Studies: Determining the intrinsic clearance (CLint) of both etonogestrel and Etonogestrel-d7 in human liver microsomes or hepatocytes. This would quantify the kinetic isotope effect.

IVIVE Scaling: Using the in vitro CLint values, along with physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver), to predict the in vivo hepatic clearance for both compounds.

While specific IVIVE models for Etonogestrel-d7 are not published, the established methodologies provide a robust framework for predicting its in vivo behavior based on in vitro data. This approach is fundamental to understanding the potential pharmacokinetic advantages of deuterated drugs in general. mdpi.comnih.gov

Pharmacokinetic Research Paradigms Utilizing Etonogestrel D7 Major

Non-Clinical Pharmacokinetic Assessments

Non-clinical studies are fundamental to understanding the pharmacokinetic profile of a drug before it is administered to humans. While specific non-clinical data on Etonogestrel-d7 is not extensively published, the pharmacokinetic parameters of its non-labeled counterpart, etonogestrel (B1671717), have been well-characterized and provide a basis for understanding how its deuterated analog would be utilized in research. These studies typically involve animal models to assess the absorption, distribution, metabolism, and excretion (ADME) of a compound. eapaediatrics.eu

Investigation of Absorption and Distribution Characteristics

Etonogestrel exhibits high bioavailability, estimated to be close to 100%. fda.govnih.gov Following administration, it is extensively bound to plasma proteins, primarily albumin and sex hormone-binding globulin (SHBG), with a bound fraction of approximately 96-99%. drugbank.com This high degree of protein binding influences its distribution within the body.

The use of Etonogestrel-d7 in non-clinical studies would allow researchers to meticulously track its absorption and distribution without interference from the administration of the non-labeled drug. This is particularly useful in studies designed to compare different formulations or routes of administration.

| Parameter | Value (for Etonogestrel) |

| Bioavailability | ~100% fda.govnih.gov |

| Protein Binding | 96-99% drugbank.com |

Evaluation of Elimination Kinetics (Renal, Biliary)

The elimination of etonogestrel and its metabolites occurs primarily through the kidneys via urine, with a smaller portion eliminated through biliary excretion into the feces. drugbank.comnews-medical.netopenaccessjournals.com The elimination half-life of etonogestrel is approximately 25 hours. nih.govdrugbank.com The clearance rate, a measure of the volume of plasma cleared of the drug per unit time, is reported to be around 7.5 L/hour. nih.govdrugbank.com

In research, Etonogestrel-d7 would be administered to animal models, and urine and bile would be collected over time. Analysis of these samples would allow for the precise quantification of the deuterated compound and its metabolites, providing clear data on the rates and routes of elimination. This process is crucial for understanding how the body removes the drug, which has implications for determining appropriate dosing intervals. slideshare.netslideshare.net

| Parameter | Value (for Etonogestrel) |

| Elimination Half-Life | ~25 hours nih.govdrugbank.com |

| Clearance Rate | ~7.5 L/hour nih.govdrugbank.com |

| Primary Route of Elimination | Renal drugbank.com |

| Secondary Route of Elimination | Biliary news-medical.netopenaccessjournals.com |

Determination of Apparent Volume of Distribution

The apparent volume of distribution (Vd) is a theoretical volume that represents the distribution of a drug throughout the body. For etonogestrel, the apparent volume of distribution is approximately 201 L. drugbank.com This relatively large Vd suggests that the drug is widely distributed in the tissues outside of the bloodstream. scirp.org

In a research setting, Etonogestrel-d7 would be administered, and its concentration in plasma would be measured over time. This data, combined with the administered dose, allows for the calculation of the Vd. Understanding the Vd is essential for predicting the drug's concentration in various body compartments.

| Parameter | Value (for Etonogestrel) |

| Apparent Volume of Distribution (Vd) | ~201 L drugbank.com |

Quantitative Tracking and Tracing of Etonogestrel-d7 (Major) in Biological Samples

The key advantage of using Etonogestrel-d7 lies in its utility as an internal standard for the accurate quantification of etonogestrel in biological matrices like plasma and serum. evitachem.comresearchgate.net

Differentiation from Endogenous Compounds and Non-Deuterated Analogs

In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), Etonogestrel-d7 is added to biological samples containing the non-labeled etonogestrel. researchgate.netresearchgate.net Because of the mass difference between the deuterated and non-deuterated forms, the two compounds can be distinguished by the mass spectrometer. mdpi.com This allows Etonogestrel-d7 to serve as an internal standard, correcting for any loss of the analyte during sample preparation and analysis. This ensures a highly accurate and precise measurement of the non-labeled etonogestrel concentration. researchgate.net This technique is crucial for differentiating the administered drug from any structurally similar endogenous steroids. epfl.ch

A developed LC-MS/MS method demonstrated the ability to quantify etonogestrel and its deuterated internal standard, Etonogestrel-d7, with precursor to product ion transitions of m/z 325.2→257.2 for etonogestrel and m/z 332.2→263.2 for Etonogestrel-d7. researchgate.net

Applications in Microdosing Studies (conceptual)

Conceptually, Etonogestrel-d7 is an ideal candidate for use in microdosing studies. A microdose is a very small, sub-pharmacological dose of a drug (typically less than 1/100th of the therapeutic dose, with a maximum of 100 µg) administered to humans to study its pharmacokinetic profile without inducing significant pharmacological effects. frontiersin.orgfda.gov

In a conceptual microdosing study, a microdose of radiolabeled (e.g., with Carbon-14) or non-radiolabeled Etonogestrel-d7 could be administered to human volunteers. eapaediatrics.eu The use of highly sensitive analytical techniques like accelerator mass spectrometry (AMS) for radiolabeled compounds, or advanced LC-MS/MS for non-radiolabeled compounds, would allow for the quantification of the extremely low concentrations of Etonogestrel-d7 and its metabolites in plasma and excreta. eapaediatrics.eu This would provide early human pharmacokinetic data, helping to predict the drug's behavior at therapeutic doses and supporting the selection of promising drug candidates for further development. frontiersin.org

Influence of Deuteration on Pharmacokinetic Parameters (e.g., Half-Life, Systemic Exposure) in Research Models

The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612) at specific sites within a drug molecule can significantly alter its pharmacokinetic profile. This modification, known as deuteration, leverages the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. informaticsjournals.co.inwikipedia.org Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism, proceed at a slower rate. wikipedia.orgcdnsciencepub.comfaccts.de

This deliberate metabolic slowdown is expected to manifest in several key pharmacokinetic parameters in research models:

Increased Half-Life (t½): With a reduced rate of metabolic clearance, Etonogestrel-d7 is expected to remain in the systemic circulation for a longer period compared to its non-deuterated counterpart, resulting in a prolonged elimination half-life. informaticsjournals.co.injuniperpublishers.com

Increased Systemic Exposure (AUC): The Area Under the Curve (AUC), which represents the total drug exposure over time, is anticipated to be higher for Etonogestrel-d7. This is a direct consequence of its decreased clearance. researchgate.net

Reduced Clearance (CL): Deuteration is designed to directly lower the rate of metabolic clearance, which is the primary mechanism of elimination for etonogestrel. researchgate.net

Potentially Higher Maximum Concentration (Cmax): Depending on the balance between absorption, distribution, and the now-slower metabolism, the peak plasma concentration could also be elevated.

While specific in vivo studies quantifying these effects for Etonogestrel-d7 are not extensively published, the principle has been demonstrated with other deuterated pharmaceuticals. researchgate.netjuniperpublishers.comresearchgate.net For instance, deuteration has been shown to significantly increase the AUC and half-life of various compounds by protecting them from metabolic degradation. juniperpublishers.com Therefore, in research settings, Etonogestrel-d7 serves as a tool to explore how modulating metabolic stability can fine-tune the pharmacokinetic behavior of a progestin.

Table 1: Illustrative Comparison of Expected Pharmacokinetic Parameters in a Research Model This table provides a hypothetical illustration of the expected changes in pharmacokinetic parameters based on the principles of the kinetic isotope effect. The values for Etonogestrel are based on published data, while the values for Etonogestrel-d7 are projected for illustrative purposes.

| Parameter | Etonogestrel (Non-deuterated) | Etonogestrel-d7 (Major) (Projected) | Expected Influence of Deuteration |

| Primary Metabolic Enzyme | CYP3A4 fda.govwikipedia.orgfda.gov | CYP3A4 | Slower rate of metabolism due to KIE |

| Elimination Half-Life (t½) | ~25 hours fda.govfda.gov | > 25 hours | Increase |

| Systemic Exposure (AUC) | Baseline Value | Increased | Increase |

| Clearance (CL) | ~7.5 L/h mdpi.com | < 7.5 L/h | Decrease |

Computational and Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterium Effects

Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, offers a powerful framework for predicting and understanding the impact of deuteration on a drug's disposition in the body. epa.govresearchgate.net PBPK models are mathematical constructs that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound by integrating its physicochemical properties with physiological data from the species of interest. mdpi.comepa.gov

For a compound like etonogestrel, PBPK models have been developed to simulate its pharmacokinetic profile and predict drug-drug interactions, especially with modulators of its primary metabolic enzyme, CYP3A4. nih.govcore.ac.uk To investigate the effects of deuteration in Etonogestrel-d7, these models can be adapted by specifically modifying the parameters that govern its metabolism.

The core of this computational approach involves adjusting the in vitro enzyme kinetics data used as inputs for the model to account for the kinetic isotope effect. wikipedia.org The key steps and considerations include:

Parameterizing the KIE: The primary change in the PBPK model for Etonogestrel-d7 would be the reduction of its intrinsic metabolic clearance (CLint) and/or the maximal velocity of the metabolic reaction (Vmax) catalyzed by CYP3A4. faccts.de The magnitude of this reduction is the KIE value (kH/kD), which represents the ratio of the rate constants for the non-deuterated and deuterated compounds. wikipedia.org This value can be determined experimentally from in vitro metabolism studies using human liver microsomes or predicted using computational chemistry methods like Density Functional Theory (DFT). researchgate.netnumberanalytics.com

Model Simulation: Once the metabolic parameters are adjusted, the PBPK model can simulate the full pharmacokinetic profile of Etonogestrel-d7. These simulations can predict how the slower metabolism will affect the plasma concentration-time curve, leading to quantitative estimates of changes in AUC, Cmax, and t½. researchgate.net

Predictive Applications: Such a PBPK model can be used to prospectively explore the consequences of deuteration without immediate recourse to extensive clinical studies. For example, it could predict the impact of genetic polymorphisms in CYP3A4 on the pharmacokinetics of Etonogestrel-d7 or simulate its interaction potential with other drugs. nih.govnih.gov By comparing the simulation outputs for etonogestrel and Etonogestrel-d7, researchers can gain a mechanistic understanding of how deuteration alters the drug's behavior in vivo.

While specific, validated PBPK models for Etonogestrel-d7 are not yet a feature of publicly available research, the methodology to create them is well-established. researchgate.nethesiglobal.org This computational paradigm is a critical tool in modern drug development for exploring how structural modifications like deuteration can be used to optimize a drug's pharmacokinetic properties. informaticsjournals.co.in

Advanced Research Applications and Future Directions for Etonogestrel D7 Major

Role in Drug Discovery and Development Optimization

The incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, is a strategic approach in medicinal chemistry to enhance a molecule's pharmacokinetic properties. glowm.comlgcstandards.com Etonogestrel-d7 (Major) is primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic studies, enabling the precise quantification of etonogestrel (B1671717) in biological matrices. nih.govmdpi.com

The use of deuterated compounds like Etonogestrel-d7 is instrumental in the study of drug metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown at the site of deuteration, a phenomenon known as the kinetic isotope effect. lgcstandards.comdrugbank.com By strategically replacing hydrogen with deuterium at known sites of metabolism, medicinal chemists can create analogues of new chemical entities (NCEs) with potentially improved metabolic stability.

In this context, while Etonogestrel-d7 is primarily used as a standard, the principles it embodies are applied to NCEs. Researchers can synthesize deuterated versions of novel drug candidates to investigate their metabolic fate. If a particular metabolic pathway is a liability (e.g., leading to rapid clearance or the formation of toxic metabolites), deuteration at the relevant position can block or slow down this pathway. This can lead to an improved pharmacokinetic profile, potentially resulting in a longer drug half-life and reduced dosing frequency. glowm.comdrugbank.com The study of etonogestrel's own metabolic safety profile provides a baseline for understanding how such steroid structures are processed in the body. nih.gov

Table 1: Application of Deuteration in Metabolic Profiling

| Application | Description | Relevance of Etonogestrel-d7 (Major) |

| Metabolic Stability Assessment | Evaluating the susceptibility of a novel compound to metabolic enzymes. | Serves as a stable internal standard for accurately quantifying the non-deuterated drug and its metabolites. nih.gov |

| Metabolic Pathway Identification | Determining the primary sites and pathways of metabolism for a new drug. | By comparing the metabolite profile of a deuterated vs. non-deuterated NCE, researchers can pinpoint key metabolic "hotspots". |

| Reducing Metabolic Clearance | Slowing the rate of metabolism to improve drug exposure and half-life. | The kinetic isotope effect, central to the stability of deuterated compounds, can be leveraged to enhance the properties of NCEs. lgcstandards.comdrugbank.com |

| Altering Metabolite Ratios | Shifting metabolism away from the formation of undesirable or toxic metabolites towards more benign pathways. | Can be used to investigate if toxicity is linked to a specific metabolite by selectively blocking its formation through deuteration. wikipedia.org |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. nih.govautomate.video These studies guide the optimization of lead compounds to enhance potency, selectivity, and reduce off-target effects. automate.videoresearchgate.net

Deuterated analogues like Etonogestrel-d7 can be valuable tools in dissecting SAR. In the development of progestogens, for instance, modifications are made to the steroid scaffold to improve oral activity, potency, and selectivity. nih.gov A significant challenge in SAR is distinguishing between changes in biological activity due to altered receptor binding and changes due to different metabolic profiles.

By creating a deuterated version of a compound at a known metabolic site, researchers can effectively "turn off" or slow down metabolism at that position without significantly altering the molecule's shape or its ability to bind to the target receptor. If the biological activity of the deuterated analogue increases, it suggests that the parent compound's efficacy was limited by metabolic breakdown at that site. Conversely, if the activity remains unchanged, it indicates that the structural feature is more critical for receptor interaction than for metabolic stability. This allows for a more precise understanding of the SAR, guiding further chemical modifications. While direct SAR studies utilizing Etonogestrel-d7 are not prominently published, its existence as a stable, biologically active metabolite of desogestrel (B1670305) makes it an ideal candidate for such investigations. scbt.com

Contributions to Understanding Steroid Hormone Dynamics and Receptor Interactions

Etonogestrel exerts its biological effects by binding with high affinity to progesterone (B1679170) receptors. nih.govnih.gov The study of these interactions is crucial for understanding its mechanism of action and for the development of new hormonal therapies. glowm.comprocurrox.com Isotope-labeled steroids are invaluable for these studies. sigmaaldrich.com

As a stable isotope-labeled version of a potent, biologically active progestin, Etonogestrel-d7 is an ideal tool for in vitro receptor binding assays. scbt.comsigmaaldrich.com In these experiments, researchers can use Etonogestrel-d7 to:

Determine Binding Affinity: By competing with the non-labeled drug for binding to the progesterone receptor, Etonogestrel-d7 can be used to calculate the binding affinity (Ki) of etonogestrel and other novel progestins.

Study Binding Kinetics: The rates of association and dissociation of the hormone-receptor complex can be measured, providing a more dynamic picture of the interaction.

Quantify Receptor Numbers: In tissue samples, labeled ligands can be used to determine the concentration of specific steroid hormone receptors. glowm.com

The advantage of using a deuterated standard like Etonogestrel-d7 over a radiolabeled one is its stability and the absence of radioactive waste. Furthermore, because Etonogestrel-d7 is chemically identical to etonogestrel, it provides a highly accurate representation of the drug's behavior in these assays, unaffected by the potential for altered binding that could arise from the introduction of a larger chemical tag.

Development of Reference Standards and Certified Reference Materials for Quality Control